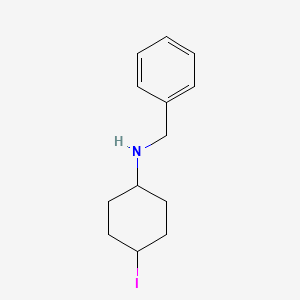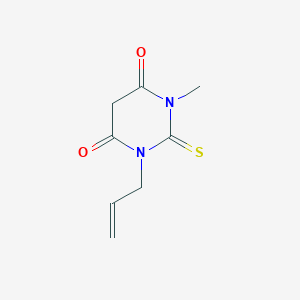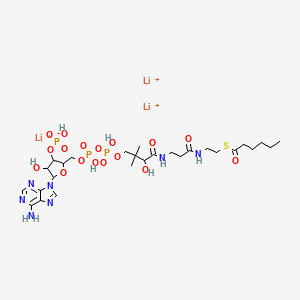
Hexanoyl coenzyme A trilithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It plays a crucial role in various biochemical processes, including fatty acid oxidation, lipid biosynthesis, and ceramide formation . This compound is particularly significant in the study of metabolic pathways and enzymatic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexanoyl coenzyme A trilithium salt is synthesized through the acylation of coenzyme A with hexanoic acid. The reaction typically involves the use of hexanoic acid chloride and coenzyme A in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography to ensure the final product meets the required standards for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Hexanoyl coenzyme A trilithium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexanoyl coenzyme A disulfide.
Reduction: Reduction reactions can convert it back to coenzyme A and hexanoic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the hexanoyl group is replaced by other acyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Hexanoyl coenzyme A disulfide.
Reduction: Coenzyme A and hexanoic acid.
Substitution: Various acylated coenzyme A derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Hexanoyl coenzyme A trilithium salt has a wide range of applications in scientific research:
Biology: It plays a role in the study of fatty acid metabolism and lipid biosynthesis.
Industry: It is used in the production of various biochemical products and as a reagent in enzymatic assays.
Mécanisme D'action
Hexanoyl coenzyme A trilithium salt functions as an acyl group carrier. It is involved in the transfer of the hexanoyl group to various substrates in metabolic pathways. The compound interacts with enzymes such as ghrelin O-acyltransferase, which prefers hexanoyl coenzyme A over other acyl donors . This specificity is crucial for the regulation of metabolic processes and the synthesis of bioactive molecules .
Comparaison Avec Des Composés Similaires
Octanoyl coenzyme A trilithium salt: Similar in structure but with an eight-carbon acyl chain.
Butyryl coenzyme A trilithium salt: Contains a four-carbon acyl chain.
Acetyl coenzyme A trilithium salt: The simplest form with a two-carbon acyl chain.
Uniqueness: Hexanoyl coenzyme A trilithium salt is unique due to its specific role in fatty acid oxidation and lipid biosynthesis. Its preference by certain enzymes, such as ghrelin O-acyltransferase, highlights its importance in metabolic regulation . Additionally, its use as a starter unit for polyketide biosynthesis sets it apart from other coenzyme A derivatives .
Propriétés
Formule moléculaire |
C27H45Li3N7O17P3S+2 |
|---|---|
Poids moléculaire |
885.6 g/mol |
Nom IUPAC |
trilithium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C27H46N7O17P3S.3Li/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;;;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);;;/q;3*+1/p-1 |
Clé InChI |
FBCJBRMDAWFEFV-UHFFFAOYSA-M |
SMILES canonique |
[Li+].[Li+].[Li+].CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


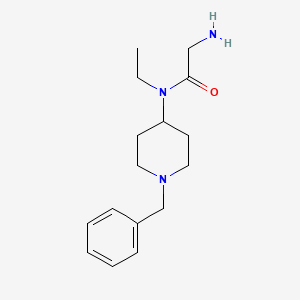
![2-(2-Bromophenyl)-1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12280194.png)
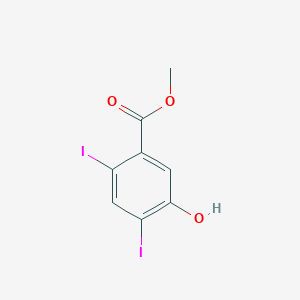
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamidehydrochloride](/img/structure/B12280213.png)

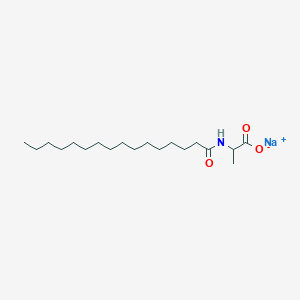
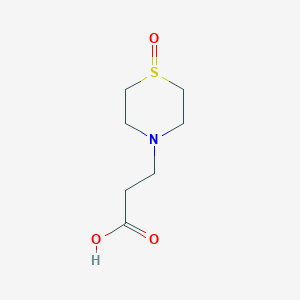
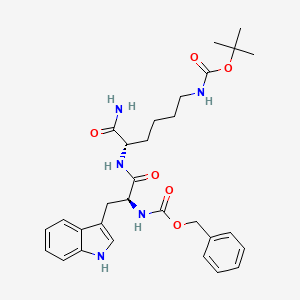
![10,13-dimethyl-17-[1-(3-methylbutylamino)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrochloride](/img/structure/B12280248.png)
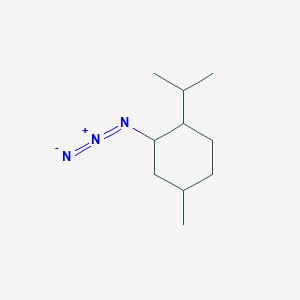
![2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid](/img/structure/B12280255.png)
![Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]acetate](/img/structure/B12280263.png)
